molecular formula C11H19NO5 B2833188 Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate CAS No. 222727-35-7

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate

Cat. No. B2833188
M. Wt: 245.275
InChI Key: COSQCBGGUXHPQO-DGFRNANFSA-N
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Description

“Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 191110-53-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 1- [ (tert-butoxycarbonyl)amino]-3-hydroxycyclobutanecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3, (H,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Continuous Photo Flow Chemistry for Deuterium-labeled Compounds

Yamashita, Nishikawa, and Kawamoto (2019) explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. This compound serves as a useful building block for creating various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms, showcasing its relevance in the preparation of internal standards for pharmacokinetic studies in nonclinical and clinical settings T. Yamashita, H. Nishikawa, T. Kawamoto, 2019.

Facile Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin

Carbone et al. (2013) demonstrated the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates by one-pot reactions. These compounds, deazaanalogues of the bis-indole alkaloid topsentin, were screened for anticancer activity, showcasing the potential of this class of compounds in the development of new therapeutic agents A. Carbone, V. Spanò, B. Parrino, C. Ciancimino, O. Attanasi, G. Favi, 2013.

Structural Analyses of Methyl Bicyclobutane-1-carboxylate Oligomers

Kawauchi, Nakamura, Kitayama, Padías, and Hall (2005) investigated the anionic polymerization of methyl bicyclobutane-1-carboxylate with tert-butyllithium and bis(2,6-di-tert-butylphenoxy)ethylaluminum, leading to polymers with high trans content. Their study provides valuable insights into the polymerization mechanisms and the potential of these compounds in material science applications T. Kawauchi, Maiko Nakamura, T. Kitayama, A. Padías, H. K. Hall, 2005.

Investigation of Anticorrosive Behaviour

Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. Their research highlights the potential of these compounds in protecting metal surfaces from corrosion, demonstrating their importance in industrial applications B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021.

Safety And Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommendations for safe handling and storage.

properties

IUPAC Name

methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQCBGGUXHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate

CAS RN

222727-35-7, 191110-53-9
Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
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Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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